tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate
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Overview
Description
tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate is a chemical compound with the molecular formula C14H21N3O5 and a molecular weight of 311.338 g/mol . This compound is notable for its use in various chemical and biological applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-hydroxypyrimidine-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Chemical Reactions Analysis
tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate involves its role as a protecting group. The tert-butoxycarbonyl (Boc) group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate can be compared with other similar compounds such as:
tert-butyl N-[(tert-butoxy)carbonyl]-N-(6-hydroxypyrimidin-2-yl)carbamate: Similar structure but with a hydroxyl group at a different position on the pyrimidine ring.
tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxy-1,2,4-triazol-3-yl)carbamate: Contains a triazole ring instead of a pyrimidine ring.
tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxybenzimidazol-2-yl)carbamate: Features a benzimidazole ring instead of a pyrimidine ring.
These compounds share similar protecting group functionalities but differ in their heterocyclic cores, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
tert-butyl N-(5-hydroxypyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5/c1-13(2,3)21-11(19)17(12(20)22-14(4,5)6)10-15-7-9(18)8-16-10/h7-8,18H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQJVDMERVUSFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(C=N1)O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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